molecular formula C10H19NO5S B13497855 1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid CAS No. 338731-03-6

1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid

Cat. No.: B13497855
CAS No.: 338731-03-6
M. Wt: 265.33 g/mol
InChI Key: MOZXFBVOIWOEBS-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring, which is further substituted with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)piperidine-3-sulfonic acid typically involves the protection of piperidine with a tert-butoxycarbonyl group followed by sulfonation. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. The resulting compound is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)piperidine-3-sulfonic acid is primarily related to its ability to undergo deprotection and substitution reactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with various molecular targets. The sulfonic acid group can participate in nucleophilic substitution reactions, allowing the compound to be modified for specific applications .

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)piperidine-3-sulfonic acid can be compared with other Boc-protected piperidine derivatives, such as:

    1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.

    1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid: Another similar compound with a carboxylic acid group at the 3-position.

    1-(Tert-butoxycarbonyl)piperidine-4-sulfonic acid: Similar but with the sulfonic acid group at the 4-position.

The uniqueness of this compound lies in the specific positioning of the sulfonic acid group, which can influence its reactivity and applications in different fields.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-4-5-8(7-11)17(13,14)15/h8H,4-7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZXFBVOIWOEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678028
Record name 1-(tert-Butoxycarbonyl)piperidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338731-03-6
Record name 1-(tert-Butoxycarbonyl)piperidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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